

BMT-090605 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BMT-090605 hydrochloride

Cat. No.: B12399175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-090605 hydrochloride is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. Emerging research has identified AAK1 as a promising therapeutic target for the treatment of neuropathic pain. This technical guide provides a comprehensive overview of **BMT-090605** hydrochloride, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation.

Chemical and Physical Properties

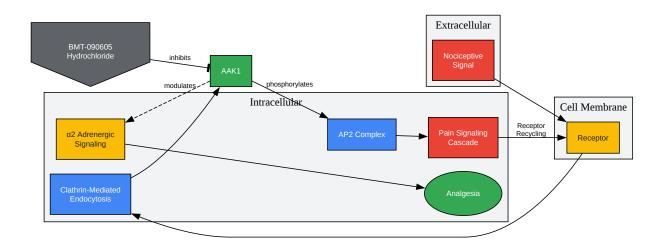
Property	Value	Reference
CAS Number	2231664-45-0	N/A
Molecular Formula	C21H25CIN4O2	N/A
Molecular Weight	400.9 g/mol	N/A
Form	Solid	N/A
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	N/A



Mechanism of Action and Signaling Pathway

BMT-090605 hydrochloride exerts its pharmacological effects through the potent and selective inhibition of AAK1.[1][2][3][4][5][6][7][8][9][10] AAK1 plays a crucial role in the initial steps of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules. By inhibiting AAK1, **BMT-090605 hydrochloride** modulates downstream signaling pathways involved in nociception.

The antinociceptive effects of AAK1 inhibition are mechanistically linked to the $\alpha 2$ adrenergic signaling pathway, a known mediator of analgesia.[11] Inhibition of AAK1 in the spinal cord leads to a reduction in neuronal hyperexcitability, a hallmark of neuropathic pain.[1][9]



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Figure 1: AAK1 Signaling Pathway in Nociception.

Quantitative Data

The inhibitory activity of **BMT-090605 hydrochloride** has been quantified against its primary target, AAK1, and other related kinases.



Table 1: In Vitro Kinase Inhibition Profile

Kinase	IC50 (nM)
AAK1	0.6[1][2][3][5][6][7][8][9][10]
BIKE (BMP-2 inducible kinase)	45[1][2][3][4][5][6][7][8][9]
GAK (Cyclin G-associated kinase)	60[1][2][3][4][5][6][7][8][9]

In vivo studies in a rat model of neuropathic pain have demonstrated the antinociceptive efficacy of **BMT-090605 hydrochloride**.

Table 2: In Vivo Efficacy in a Rat Model of Neuropathic Pain

Administration Route	Effective Dose Range	Effect
Intrathecal	0.3 - 3 μ g/rat	Dose-dependent reduction in thermal hyperalgesia[1][7]

Experimental Protocols In Vitro Kinase Inhibition Assay (Adapted from general protocols)

This protocol describes a general method for determining the IC₅₀ value of **BMT-090605 hydrochloride** against AAK1.

Materials:

- Recombinant human AAK1 enzyme
- Suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate peptide (e.g., a generic serine/threonine kinase substrate)

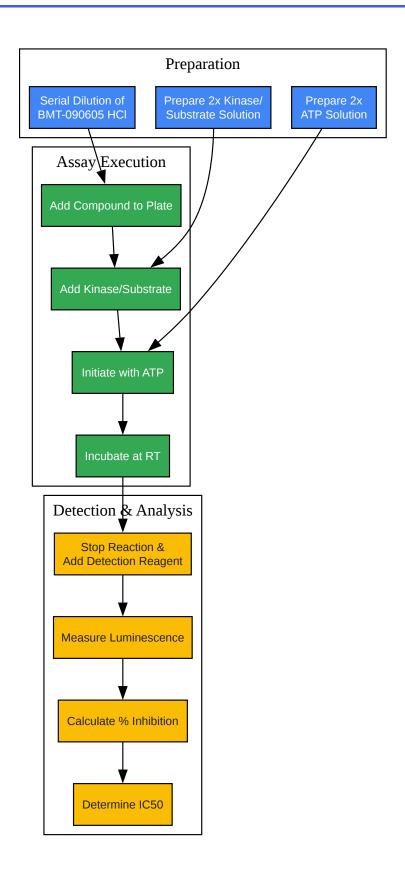


- BMT-090605 hydrochloride (serially diluted in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of BMT-090605 hydrochloride in DMSO.
- Add 2.5 μL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 2x kinase/substrate solution in kinase buffer and add 5 μL to each well.
- Prepare a 2x ATP solution in kinase buffer.
- Initiate the kinase reaction by adding 2.5 μL of the 2x ATP solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.





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Figure 2: In Vitro Kinase Assay Workflow.



In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats

This protocol provides a general outline for inducing and assessing neuropathic pain in rats, a model used to evaluate the efficacy of **BMT-090605 hydrochloride**.

Materials:

- Adult male Sprague-Dawley rats (200-250 g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- 4-0 chromic gut sutures
- BMT-090605 hydrochloride dissolved in a suitable vehicle (e.g., saline)
- Intrathecal injection apparatus
- Thermal plantar test apparatus

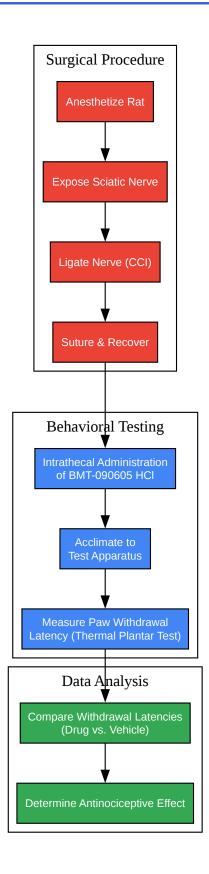
Procedure:

- CCI Surgery:
 - Anesthetize the rat.
 - Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
 - Loosely ligate the sciatic nerve at four locations with chromic gut sutures, approximately 1
 mm apart.
 - Close the incision with sutures.
 - Allow the animals to recover for at least 7 days to allow for the development of neuropathic pain.



- Drug Administration:
 - On the day of testing, administer BMT-090605 hydrochloride or vehicle via intrathecal injection.
- Assessment of Thermal Hyperalgesia:
 - Place the rat in a clear plastic chamber on a glass surface.
 - Acclimate the rat for at least 15 minutes.
 - Position a radiant heat source under the plantar surface of the hind paw.
 - Measure the latency for the rat to withdraw its paw from the heat source.
 - A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an antinociceptive effect.
 - Perform measurements at multiple time points post-drug administration.





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